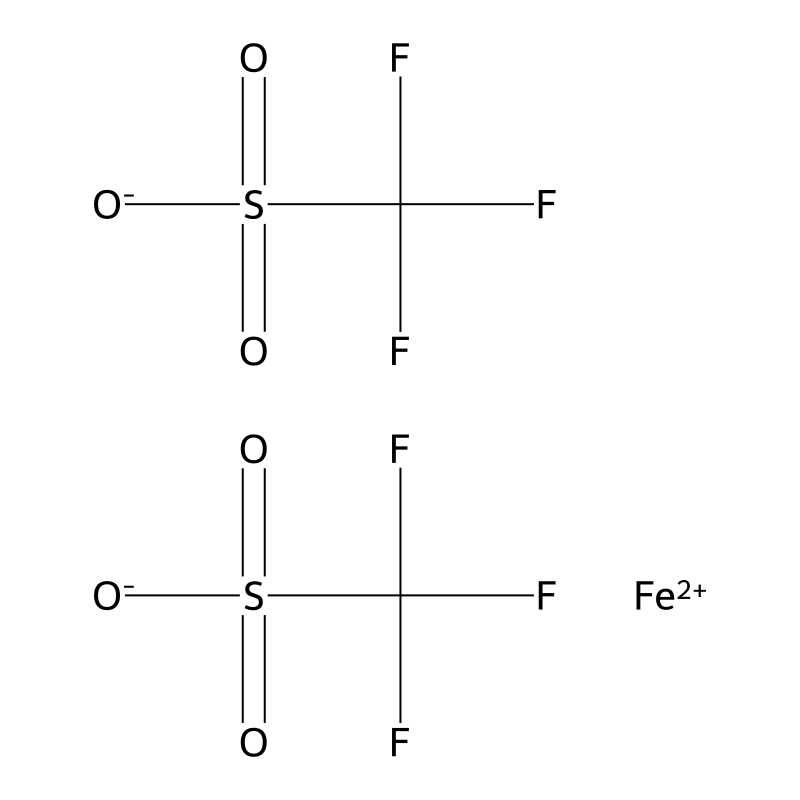Iron(II) Trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is an inorganic compound with the chemical formula . This compound features iron in the +2 oxidation state coordinated with trifluoromethanesulfonate anions. It typically appears as an off-white to brownish powder and has a melting point exceeding 300 °C . Iron(II) Trifluoromethanesulfonate is noted for its catalytic properties, making it valuable in various
The synthesis of Iron(II) Trifluoromethanesulfonate typically involves the reaction of Iron(II) chloride with sodium trifluoromethanesulfonate. This reaction is conducted under an inert atmosphere to prevent the oxidation of Iron(II) to Iron(III). The resulting product is purified through crystallization.
Reaction Equation
In industrial settings, similar procedures are employed on a larger scale, emphasizing careful control of reaction conditions to ensure high purity and yield .
Iron(II) Trifluoromethanesulfonate has diverse applications across various fields:
- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for carbon-carbon and carbon-heteroatom bond formation.
- Pharmaceuticals: Its catalytic properties are exploited in the production of fine chemicals and pharmaceuticals.
- Research: In scientific research, it serves as a tool for studying metalloenzymes and their mechanisms .
Studies have shown that Iron(II) Trifluoromethanesulfonate interacts effectively with various substrates in organic reactions. For instance, it has been identified as a robust catalyst for sulfur imination reactions involving sulfoxides. This compound facilitates the conversion of sulfoxides into sulfoximines and sulfilimines with high efficiency and under mild conditions . Furthermore, its role as a photocatalyst has been explored in trifluoromethylation reactions, demonstrating its versatility in different chemical transformations .
Iron(II) Trifluoromethanesulfonate shares similarities with several other coordination compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Iron(III) Trifluoromethanesulfonate | Higher oxidation state; different catalytic properties. | |
| Cobalt(II) Trifluoromethanesulfonate | Similar structure; different metal center affects reactivity. | |
| Nickel(II) Trifluoromethanesulfonate | Exhibits catalytic properties but different selectivity in reactions. |
Iron(II) Trifluoromethanesulfonate is unique due to its specific oxidation state and coordination environment, which influence its catalytic efficiency and biological interactions .








